Tert-butyl(methoxy)diphenylsilane

Vue d'ensemble

Description

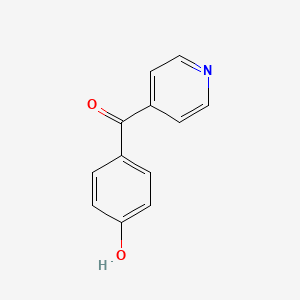

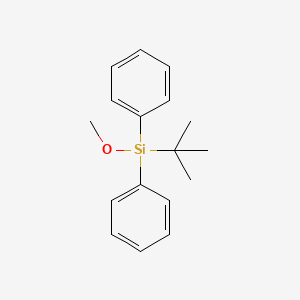

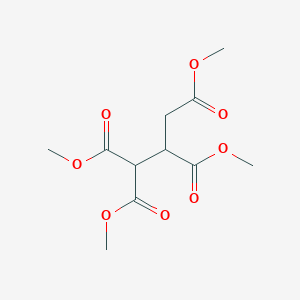

Tert-butyl(methoxy)diphenylsilane is a chemical compound with a molecular structure that includes the arrangement of atoms and the chemical bonds that hold the atoms together . It acts as a silylating reagent used to protect alcohols and in the preparation of silyl ethers .

Synthesis Analysis

Tert-butyl(methoxy)diphenylsilane can be synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another method involves the use of a transition metal complex with the stoichiometric silane derivative .Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 20 non-H bond(s), 12 multiple bond(s), 4 rotatable bond(s), 12 aromatic bond(s), and 2 six-membered ring(s) .Chemical Reactions Analysis

As a silylating reagent, Tert-butyl(methoxy)diphenylsilane is used in the protection of alcohols and the preparation of silyl ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl(methoxy)diphenylsilane include a density of 1.151g/mL at 25°C, a melting point of less than 0°C, a boiling point of 65-67°C at 12mm Hg, and a refractive index of n20/D 1.385 .Applications De Recherche Scientifique

Application in Syntheses and Reactivities

- Scientific Field: Chemistry

- Summary of the Application: Tert-butyl(methoxy)diphenylsilane is used in the preparation of tert-butyldiphenylsilanes differing in one functional group . The molecular structures of the phenyl, methoxy, and amino derivatives were elucidated by single-crystal X-ray diffraction analysis .

- Methods of Application: The preparation involves the synthesis of tert-butyldiphenylsilanes differing in one functional group. The molecular structures of the phenyl, methoxy, and amino derivatives were elucidated by single-crystal X-ray diffraction analysis .

- Results or Outcomes: The study found that the methoxy derivative is characterized by considerably short H···H contacts possibly resulting from pre-orienting C(aryl) H···O and C(aryl) H···C(π) hydrogen bonds .

Application in the Synthesis of Biologically Active Natural Products

- Scientific Field: Organic Chemistry

- Summary of the Application: Tert-butyl(methoxy)diphenylsilane is used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Methods of Application: The synthesis involves starting from simple commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .

- Results or Outcomes: The newly synthesized compounds were characterized by spectral data .

Application in the Study of Intermolecular Interaction Patterns

- Scientific Field: Crystallography

- Summary of the Application: Tert-butyl(methoxy)diphenylsilane is used in the study of intermolecular interaction patterns in the molecular crystalline state . The study investigates the influence of heteroatoms on intra- and intermolecular structural parameters in the crystalline state .

- Methods of Application: The study involves the preparation of tert-butyldiphenylsilanes differing in one functional group. The molecular structures of the phenyl, methoxy, and amino derivatives were elucidated by single-crystal X-ray diffraction analysis and their crystal packing investigated by Hirshfeld surface analysis along with 2D fingerprint plots .

- Results or Outcomes: The study found that the methoxy derivative is characterized by considerably short H···H contacts possibly resulting from pre-orienting C(aryl) H···O and C(aryl) H···C(π) hydrogen bonds .

Application in Biocatalytic Processes

- Scientific Field: Biochemistry

- Summary of the Application: The tert-butyl group, which is part of the Tert-butyl(methoxy)diphenylsilane molecule, is used in biocatalytic processes . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

- Methods of Application: The study involves the use of this simple hydrocarbon moiety in chemical transformations, its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

- Results or Outcomes: The study found that the crowded tert-butyl group has a unique reactivity pattern and is used in various applications, including biocatalytic processes .

Application in the Removal of Methyl tert-butyl Ether

- Scientific Field: Environmental Science

- Summary of the Application: The tert-butyl group, which is part of the Tert-butyl(methoxy)diphenylsilane molecule, is used in the removal of methyl tert-butyl ether, a gasoline additive that has caused environmental pollution globally due to its high solubility and recalcitrance .

- Methods of Application: The study provides a comprehensive overview of the mechanism and application of adsorption and oxidation combined process to remove methyl tert-butyl ether . The materials commonly used in combined process, such as zeolite and activated carbon, are compared .

- Results or Outcomes: The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .

Application in the Deprotection of tert-Butyl Groups

- Scientific Field: Organic Chemistry

- Summary of the Application: Tert-butyl(methoxy)diphenylsilane is used in the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

- Methods of Application: The study involves a catalytic protocol for mild OtBu deprotection using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane .

- Results or Outcomes: Magic blue catalytically facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95%, and sacrificial triethylsilane accelerates the reaction .

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl-methoxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22OSi/c1-17(2,3)19(18-4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIWETYVJNMVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405738 | |

| Record name | tert-butyl(methoxy)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl(methoxy)diphenylsilane | |

CAS RN |

76358-47-9 | |

| Record name | tert-butyl(methoxy)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

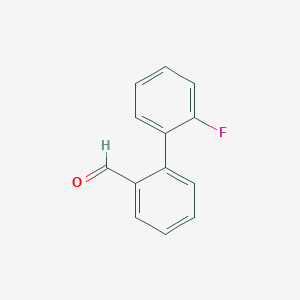

![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)

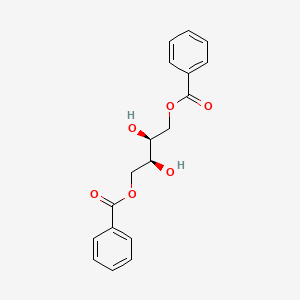

![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)

![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)